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An In-depth Technical Guide on the Anti-Angiogenic Effects of 20(R)-Notoginsenoside R2

This technical guide provides a comprehensive overview of the current scientific understanding

of the effects of 20(R)-Notoginsenoside R2 (NGR2) on angiogenesis. NGR2, a prominent

active saponin isolated from Panax notoginseng, has demonstrated significant anti-angiogenic

properties in both in vitro and in vivo models. This document is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential of NGR2

in diseases characterized by pathological angiogenesis.

Core Findings: Inhibition of Angiogenesis via the
Rap1GAP/PI3K/Akt Signaling Pathway
Recent research has elucidated that 20(R)-Notoginsenoside R2 exerts its anti-angiogenic

effects by inducing microvascular injuries and inhibiting key processes in endothelial cells. The

primary mechanism of action involves the blockade of the Rap1GAP/PI3K/Akt signaling

pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3]

In vitro studies using primary human umbilical vein endothelial cells (pHUVECs) have shown

that NGR2 significantly reduces cell viability, proliferation, and the formation of capillary-like

structures (tube formation).[1][2] Furthermore, NGR2 treatment was found to enhance

intracellular glycolysis in pHUVECs.[1][2] In vivo experiments in rat models have corroborated

these findings, demonstrating that administration of NGR2 leads to inflammatory injuries in the

colonic mucosa and microvessels, along with increased vascular permeability.[1][2]
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The inhibitory effect of NGR2 on angiogenesis appears to be analogous to that of a PI3K

inhibitor, as it was shown to decrease the expression of phospho-Akt.[1] The anti-angiogenic

effects of NGR2 could be reversed by down-regulating the expression of Rap1GAP in

pHUVECs, further solidifying the role of the Rap1GAP/PI3K/Akt signaling pathway in NGR2's

mechanism of action.[1]

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on

the effects of 20(R)-Notoginsenoside R2 on angiogenesis.

Table 1: In Vitro Effects of NGR2 on Primary Human Umbilical Vein Endothelial Cells

(pHUVECs)

Parameter Treatment Group Result
Fold
Change/Percentage

Cell Viability NGR2 Decreased
Dose-dependent

reduction

Cell Proliferation NGR2 Inhibited Significant inhibition

Tube Formation NGR2 Reduced Significant reduction

Intracellular Glycolysis NGR2 Enhanced
Increased pyruvate

and lactic acid

p-Akt Expression NGR2 Decreased Significant reduction

Data synthesized from studies investigating the impact of NGR2 on pHUVEC functions.[1][2]

Table 2: In Vivo Effects of NGR2 in a Rat Model
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Parameter Treatment Group Result Observation

Colonic Mucosa NGR2 Inflammatory Injuries
Significant induction of

injuries

Microvessels NGR2 Inflammatory Injuries
Significant induction of

injuries

Mucosal Permeability NGR2 Increased
Dose-dependent

increase

Vascular Permeability NGR2 Increased
Dose-dependent

increase

Serum

VEGFA165/VEGFA12

1 Ratio

NGR2 Increased
Correlated with

increased permeability

Rap1GAP Protein

Expression
NGR2 Increased

Significantly higher in

treatment groups

TSP1 Protein

Expression
NGR2 Increased

Significantly higher in

treatment groups

Data compiled from in vivo studies assessing the physiological effects of NGR2 administration

in rats.[1][2]

Experimental Protocols
This section provides a detailed methodology for key experiments used to evaluate the anti-

angiogenic effects of 20(R)-Notoginsenoside R2.

In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical

step in angiogenesis.

Materials:

Primary Human Umbilical Vein Endothelial Cells (pHUVECs)
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Endothelial Cell Growth Medium

Basement Membrane Matrix (e.g., Matrigel®)

20(R)-Notoginsenoside R2 (various concentrations)

96-well plates

Incubator (37°C, 5% CO2)

Inverted microscope with imaging capabilities

Protocol:

Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into

each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for

solidification.

Cell Seeding: Harvest pHUVECs and resuspend them in endothelial cell growth medium at a

concentration of 1.5-3 x 10^5 cells/mL.

Treatment: Add 20(R)-Notoginsenoside R2 to the cell suspension at the desired final

concentrations.

Incubation: Gently add 150 µL of the cell suspension containing the treatment to each matrix-

coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

Visualization and Quantification: Observe the formation of tube-like structures using an

inverted microscope. Capture images and quantify the extent of tube formation by measuring

parameters such as total tube length, number of junctions, and number of loops using

appropriate imaging software.

In Vivo Rat Model of Angiogenesis
This protocol describes the in vivo assessment of NGR2's effects on microvasculature.

Animal Model:
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Sprague-Dawley rats

Treatment:

20(R)-Notoginsenoside R2 was administered to rats by intragastric administration for 7

consecutive days at varying doses (e.g., low, medium, high). A control group received a

vehicle.

Assessments:

Histopathology: At the end of the treatment period, colon tissues were collected, fixed in

formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin

(H&E) to observe and evaluate colonic histopathology and microvessel density (MVD) under

a microscope.

Vascular Permeability: Vascular permeability was evaluated by measuring the vascular

leakage of Evans blue dye. Evans blue was injected intravenously, and after a specific

circulation time, the dye was extracted from the colon tissue and quantified

spectrophotometrically.

Mucosal Permeability: Colonic mucosal permeability was assessed by measuring the

transmittance of FD-4 (fluorescein isothiocyanate-dextran 4 kDa).

Protein Expression Analysis: Colon tissue samples were homogenized, and protein lysates

were prepared. The expression levels of key proteins such as Rap1GAP, TSP1, VEGFR2,

and phosphorylated VEGFR2 were determined by Western blotting.

Serum Cytokine and Growth Factor Analysis: Blood samples were collected, and serum

levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), anti-inflammatory cytokines (e.g., IL-

4, IL-10), and VEGF isoforms (VEGFA165, VEGFA121) were measured using ELISA kits.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and

experimental workflows described in this guide.
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Caption: NGR2 inhibits angiogenesis by activating Rap1GAP, which in turn inhibits the

PI3K/Akt pathway.
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Caption: Workflow for in vitro evaluation of NGR2's anti-angiogenic effects on endothelial cells.
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Caption: Experimental workflow for the in vivo assessment of NGR2's effects on angiogenesis

in a rat model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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